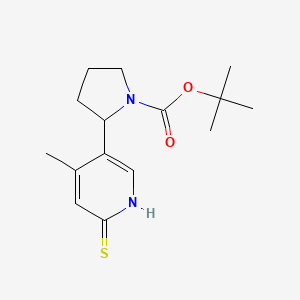

tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 1352517-29-3) is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carboxylate group, a methyl substituent at the pyridine 4-position, and a reactive mercapto (-SH) group at the pyridine 6-position. Its structural complexity and functional diversity make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in applications requiring thiol-mediated reactivity, such as enzyme inhibition or metal chelation . The compound is commercially available through suppliers like Ambeed, Inc., which specializes in advanced intermediates and building blocks .

The mercapto group distinguishes this compound from other pyridine derivatives due to its nucleophilic and redox-active properties.

Properties

Molecular Formula |

C15H22N2O2S |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

tert-butyl 2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2S/c1-10-8-13(20)16-9-11(10)12-6-5-7-17(12)14(18)19-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,20) |

InChI Key |

GBFGZFGPVLICBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)NC=C1C2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a pyridine derivative.

Addition of the Mercapto Group: The mercapto group is introduced via a thiolation reaction using a thiol reagent.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Piperidine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme activity.

- Used in the development of novel bioactive compounds.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Mercapto Group vs. Halogen/Methoxy Substituents

The target compound’s mercapto group enables unique reactivity, such as disulfide bond formation or conjugation with electrophiles (e.g., maleimides), which is absent in compounds with iodo () or methoxy (–7) groups. In contrast, the iodo substituent in ’s compound serves as a handle for transition metal-catalyzed cross-coupling reactions, critical in constructing biaryl systems .

Electron-Donating vs. Electron-Withdrawing Groups

- Methoxy groups (–7) donate electrons via resonance, stabilizing the pyridine ring and increasing hydrophilicity. This property is exploited in agrochemicals requiring environmental stability .

- Fluoro substituents () exert an electron-withdrawing effect, enhancing binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) .

Biological Activity

tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, including antibacterial and anti-inflammatory properties. This article aims to summarize the findings related to its biological activity, supported by research data, case studies, and relevant tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various pyrrolidine derivatives against common pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.96 |

| Compound B | Klebsiella pneumoniae | 7.81 |

| Compound C | Escherichia coli | 15.62 |

| tert-butyl derivative | Pseudomonas aeruginosa | No activity |

The results showed that the tested compounds had strong antibacterial effects on Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to penicillin, indicating potential for therapeutic applications in treating bacterial infections .

Anti-inflammatory Activity

In addition to antibacterial effects, the anti-inflammatory potential of this compound was assessed through its influence on nitric oxide production in RAW264.7 cells induced by lipopolysaccharide (LPS). The findings are summarized in the following table:

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 1.0 | 86.87 |

| 2.0 | 94.48 |

These results suggest that the compound exhibits significant anti-inflammatory activity at low concentrations, making it a candidate for further investigation in inflammatory disease models .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving a series of pyrrolidine derivatives demonstrated their effectiveness against multidrug-resistant strains of Staphylococcus aureus, with a focus on optimizing dosage based on MIC values.

- Study on Anti-inflammatory Properties : Research involving animal models of arthritis showed that derivatives similar to this compound significantly reduced inflammation markers and improved mobility in treated subjects.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 2-(6-mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A viable synthetic approach involves coupling mercaptopyridine derivatives with pyrrolidine intermediates under controlled conditions. For example, tert-butyl-protected pyrrolidine scaffolds can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Reaction optimization should include:

- Temperature control (e.g., 0–20°C for sensitive intermediates) to minimize side reactions .

- Use of catalysts like DMAP or triethylamine to enhance yields in dichloromethane .

- Computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .

Q. How should researchers characterize this compound using spectroscopic methods, and what are common pitfalls in data interpretation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks by comparing to structurally similar pyridine-pyrrolidine derivatives (e.g., tert-butyl carbamate analogs in ). Pay attention to solvent effects on chemical shifts.

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~310–330 g/mol based on analogs in ) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry using single-crystal analysis, as demonstrated for tert-butyl piperidine-carboxylate derivatives .

- Pitfalls : Impurities from incomplete Boc deprotection or oxidation of the mercapto group may skew results. Always validate purity via HPLC (≥95%, as in ) before characterization.

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Mechanism Prediction : Use density functional theory (DFT) to model transition states and activation energies for reactions involving the mercapto group or pyrrolidine ring.

- Solvent Effects : Simulate solvent interactions (e.g., dichloromethane vs. DMF) to predict reaction rates and selectivity .

- Data Integration : Combine computational results with experimental data (e.g., ICReDD’s workflow in ) to iteratively refine reaction designs.

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-verify NMR and MS data with X-ray structures (e.g., tert-butyl piperazine-carboxylate derivatives in ) to confirm regiochemistry.

- Isolation of Intermediates : Characterize synthetic intermediates (e.g., tert-butyl-protected precursors in ) to identify side products.

- Dynamic NMR Studies : Investigate rotational barriers or tautomerism in the pyridine-mercapto moiety, which may cause splitting or broadening of signals .

Q. How can researchers address stability challenges during storage and handling of this compound?

- Methodological Answer :

- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the mercapto group.

- Handling Protocols : Use gloveboxes for moisture-sensitive steps, as tert-butyl esters are prone to hydrolysis (e.g., analogs in ).

- Stability Monitoring : Conduct periodic HPLC checks to detect degradation, especially if the compound exhibits hygroscopicity (common in pyridine derivatives, as noted in ).

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

- Methodological Answer :

- Mixing Efficiency : Optimize agitator speed to ensure homogeneity in biphasic reactions (e.g., aqueous-organic extractions for Boc deprotection).

- Temperature Control : Use jacketed reactors for exothermic steps (e.g., thiol coupling reactions).

- Safety Protocols : Implement venting systems for volatile byproducts (e.g., HCl gas from tert-butyl deprotection) .

Key Research Considerations

- Stereochemical Complexity : The pyrrolidine ring’s stereochemistry may influence biological activity; resolve via chiral HPLC or asymmetric synthesis .

- Thiol Reactivity : The 6-mercapto group is nucleophilic—explore functionalization (e.g., disulfide formation) for drug-conjugation studies .

- Computational-Experimental Synergy : Leverage tools like ICReDD’s reaction path search methods to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.